molecular formula C7H17N3O2S B1517469 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine CAS No. 1018305-83-3

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Cat. No. B1517469
CAS RN: 1018305-83-3
M. Wt: 207.3 g/mol
InChI Key: DYVOXHLRPHXAEY-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C7H17N3O2S and a molecular weight of 207.3 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Preparation and Reactivity in Biochemical Systems

A study detailed the synthesis of coenzyme M analogues and their activity in the methyl coenzyme M reductase system, highlighting the potential for creating precursors for ethane formation through modification of the methyl moiety. This research underscores the role of sulfonate analogues in inhibiting methane biosynthesis, with certain compounds like bromoethanesulfonate showing potent inhibitory effects (Gunsalus, Romesser, & Wolfe, 1978).

Selective Functionalization and Catalysis

Research on "1H-Benzotriazol-1-yl methanesulfonate" demonstrated its effectiveness as a reagent in selective mesylation, differentiating amino groups within a molecule, which is critical for targeted chemical synthesis and modifications (Kim, Sung, Choi, & Kim, 1999).

Synthesis Enhancements

A method involving methanesulfonic acid as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids was developed, showcasing the versatility of sulfonate derivatives in facilitating efficient chemical reactions (Kumar, Rudrawar, & Chakraborti, 2008).

Role in Glycosylation Processes

Another study focused on the use of glycosyl methanesulfonates in regio- and stereoselective couplings, indicating the importance of sulfonate derivatives in complex biochemical synthesis and the potential for creating diverse glycosidic linkages (D’Angelo & Taylor, 2016).

Homogeneous Catalytic Hydrogenation

Research on the hydrogenation of amides to amines highlighted the role of methanesulfonic acid and related complexes in achieving high selectivity and efficiency, underscoring the chemical utility of sulfonate derivatives in reductive transformations (Coetzee et al., 2013).

Environmental Applications and Particle Formation

A computational study evaluated the impact of monoethanolamine on methanesulfonic acid-driven new particle formation, revealing insights into atmospheric chemistry and the potential environmental implications of sulfonate derivatives (Shen et al., 2019).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVOXHLRPHXAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655789
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018305-83-3
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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